![molecular formula C21H14O4 B14074161 (4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone CAS No. 102184-07-6](/img/structure/B14074161.png)
(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- is a complex organic compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst, facilitating the Fries rearrangement to yield hydroxy benzophenones . Another approach involves the photo-induced rearrangement of arylisoflavones in ethanol under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons
Wissenschaftliche Forschungsanwendungen
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism by which Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Another benzophenone derivative with similar structural features.
(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone: A compound with additional methoxy groups, altering its chemical properties.
Bis(4-hydroxyphenyl)methane:
Uniqueness
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- stands out due to its benzofuranyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives, potentially enhancing its reactivity and application potential.
Eigenschaften
CAS-Nummer |
102184-07-6 |
|---|---|
Molekularformel |
C21H14O4 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H14O4/c22-15-9-5-13(6-10-15)20(24)19-17-3-1-2-4-18(17)25-21(19)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI-Schlüssel |
ISFTYVILLCOYSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





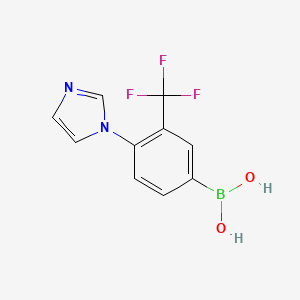
![2,4,5-tribromo-1-[(4-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B14074111.png)
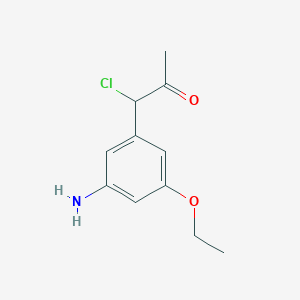
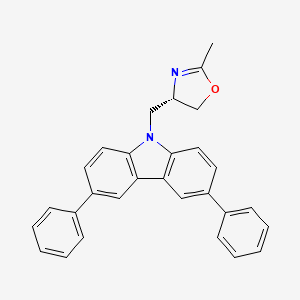
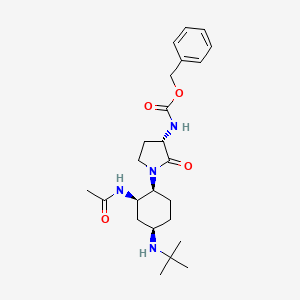
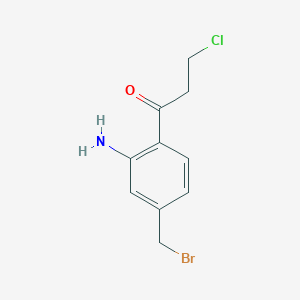
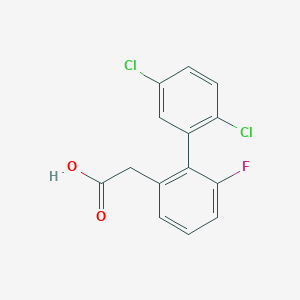
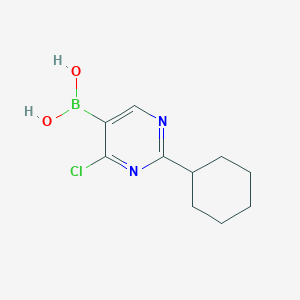
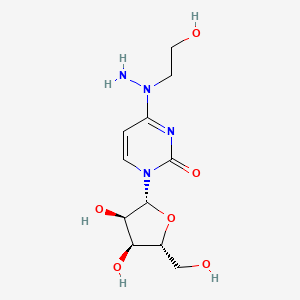
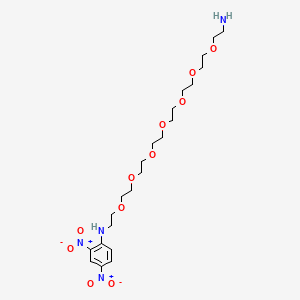
![3H,8H-Oxazolo[4,3-c][1,4]oxazin-8-one, 1,3-bis(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-5-phenyl-, (1R,3S,5S,8aS)-](/img/structure/B14074157.png)
